Piperidinium, 1-methyl-1-[2-[(3,4,5-trimethoxybenzoyl)oxy]ethyl]-
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Overview
Description
Piperidinium, 1-methyl-1-[2-[(3,4,5-trimethoxybenzoyl)oxy]ethyl]- is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drugs and natural alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperidine derivatives typically involves several steps, including cyclization, hydrogenation, and functionalization. For Piperidinium, 1-methyl-1-[2-[(3,4,5-trimethoxybenzoyl)oxy]ethyl]-, the synthetic route may involve the following steps:
Cyclization: Formation of the piperidine ring through cyclization reactions.
Functionalization: Introduction of the 3,4,5-trimethoxybenzoyl group through esterification or other suitable reactions.
Methylation: Addition of the methyl group to the nitrogen atom.
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve large-scale chemical reactions under controlled conditions. These methods may include the use of catalysts, high-pressure hydrogenation, and purification techniques to obtain the desired compound in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Piperidinium, 1-methyl-1-[2-[(3,4,5-trimethoxybenzoyl)oxy]ethyl]- can undergo various chemical reactions, including:
Oxidation: Conversion of the compound to its oxidized form using oxidizing agents.
Reduction: Reduction of the compound to its reduced form using reducing agents.
Substitution: Replacement of functional groups with other groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Piperidinium, 1-methyl-1-[2-[(3,4,5-trimethoxybenzoyl)oxy]ethyl]- has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties and use in drug development.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Piperidinium, 1-methyl-1-[2-[(3,4,5-trimethoxybenzoyl)oxy]ethyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Piperidinium, 1-methyl-1-[2-[(3,4,5-trimethoxybenzoyl)oxy]ethyl]- include other piperidine derivatives such as:
Piperidine: A basic six-membered ring structure with one nitrogen atom.
Pyrrolidine: A five-membered ring structure with one nitrogen atom.
Piperazine: A six-membered ring structure with two nitrogen atoms.
Uniqueness
The uniqueness of Piperidinium, 1-methyl-1-[2-[(3,4,5-trimethoxybenzoyl)oxy]ethyl]- lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
CAS No. |
61864-05-9 |
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Molecular Formula |
C18H28NO5+ |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
2-(1-methylpiperidin-1-ium-1-yl)ethyl 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C18H28NO5/c1-19(8-6-5-7-9-19)10-11-24-18(20)14-12-15(21-2)17(23-4)16(13-14)22-3/h12-13H,5-11H2,1-4H3/q+1 |
InChI Key |
RGPBKHPSUWCQGV-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1(CCCCC1)CCOC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Origin of Product |
United States |
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